molecular formula C25H24N4O3S2 B3208467 N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1050205-79-2

N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B3208467
CAS No.: 1050205-79-2
M. Wt: 492.6 g/mol
InChI Key: DYZIVBVUYNQMPH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide
  • N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide stands out due to its specific substitution pattern and the presence of the pyridin-3-yl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-18-10-12-20(13-11-18)34(31,32)29-15-5-8-22(29)24(30)28(17-19-6-4-14-26-16-19)25-27-21-7-2-3-9-23(21)33-25/h2-4,6-7,9-14,16,22H,5,8,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZIVBVUYNQMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide

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